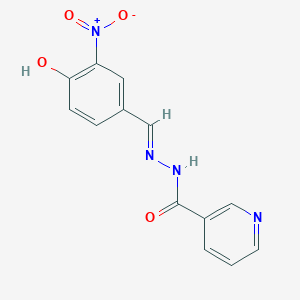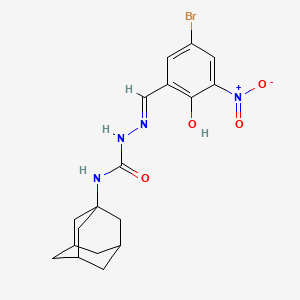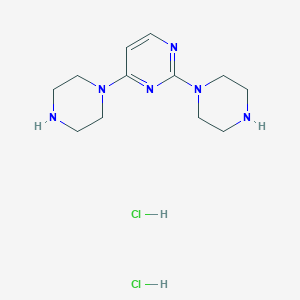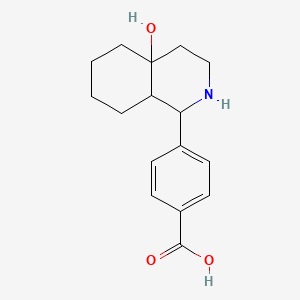![molecular formula C17H20N2O3S B6039210 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide, also known as Nafamostat Mesilate, is a synthetic serine protease inhibitor that has been extensively studied in scientific research. It was first developed in Japan in the 1980s and has since been used in various fields of research, including medicine and biochemistry.
Wirkmechanismus
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the protease from cleaving its substrate and carrying out its physiological function. The inhibition of serine proteases by N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticoagulant, and antiviral properties. It has been used to treat various conditions, including pancreatitis, disseminated intravascular coagulation, and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has several advantages for lab experiments, including its stability, solubility, and specificity for serine proteases. However, it also has some limitations, including its potential toxicity at high concentrations and its limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate. One area of interest is the development of new synthetic analogs with improved properties. Another area of interest is the investigation of the potential therapeutic uses of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate in various diseases, including cancer and viral infections. Additionally, further studies are needed to better understand the mechanisms of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate and its effects on various physiological processes.
Conclusion
In conclusion, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate is a synthetic serine protease inhibitor that has been extensively studied in scientific research. It has been shown to have various biochemical and physiological effects and has been used to treat various conditions. Further research is needed to fully understand the potential therapeutic uses of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate and its mechanisms of action.
Synthesemethoden
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate involves the reaction of N-(1-naphthylmethyl)-3-pyrrolidone with ethanesulfonyl chloride. This reaction results in the formation of N-(1-naphthylmethyl)-3-pyrrolidonesulfonyl chloride, which is then reacted with ammonia to produce N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide Mesilate has been used in various scientific research applications, including in vitro and in vivo studies. It has been shown to inhibit the activity of various serine proteases, including thrombin, trypsin, and plasmin. This inhibition has been useful in studying the role of these proteases in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-23(21,22)18-15-10-17(20)19(12-15)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,15,18H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBREYGYQLMVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6039141.png)
![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)
![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-phenyl-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6039161.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)



![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}aniline](/img/structure/B6039218.png)
